methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Structural Overview and Nomenclature
This compound belongs to the imidazo[4,5-b]pyridine class of fused bicyclic heterocycles, specifically characterized by the fusion of an imidazole ring with a pyridine moiety. The compound's systematic name reflects its structural complexity, incorporating multiple functional groups that contribute to its chemical and biological properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, with the Chemical Abstracts Service registry number 1257852-22-4.
The structural framework consists of a fused heterocyclic system where the imidazole ring is connected to the pyridine ring through the 4,5-positions. The bromine substituent occupies the 5-position of the pyridine ring, while the carboxylate ester group is positioned at the 2-position of the imidazole ring. This specific substitution pattern significantly influences the compound's electronic properties and reactivity profile. The presence of the bromine atom introduces electron-withdrawing characteristics, while the methyl ester provides opportunities for further chemical modifications.
The three-dimensional conformational analysis reveals that the fused ring system adopts a planar configuration, which is characteristic of aromatic heterocycles. This planarity facilitates π-π stacking interactions and contributes to the compound's potential for forming supramolecular assemblies. The methyl ester group extends out of the plane of the heterocyclic system, providing spatial separation that can influence binding interactions with biological targets.
The compound's electronic structure is dominated by the extended π-conjugation system spanning both the imidazole and pyridine rings. The electron-deficient nature of the pyridine nitrogen combined with the electron-withdrawing effect of the bromine substituent creates distinct electrostatic properties that influence both chemical reactivity and biological activity. These electronic characteristics make the compound particularly suitable for applications requiring specific binding interactions or fluorescence properties.
Historical Context in Heterocyclic Chemistry
The development of imidazo[4,5-b]pyridine derivatives has its roots in the pioneering work of early heterocyclic chemists who recognized the potential of fused ring systems in creating molecules with enhanced biological activity. The synthesis of imidazopyridine compounds has often utilized 2-aminopyridine derivatives as crucial starting materials, with the first systematic approaches emerging in the early 20th century. In 1925, Tschitschibabin introduced a pioneering method for producing imidazopyridines through the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures, establishing the foundation for modern synthetic approaches.
The historical development of imidazo[4,5-b]pyridine synthesis has been marked by continuous refinements in methodology and reaction conditions. Early synthetic approaches often required harsh conditions and produced relatively low yields, prompting researchers to develop more efficient and selective methods. The introduction of phase transfer catalysis and microwave-assisted synthesis represented significant advances in the field, enabling the preparation of diverse substituted derivatives under milder conditions.
The specific development of brominated imidazo[4,5-b]pyridine derivatives emerged from the recognition that halogen substituents could significantly enhance biological activity and provide handles for further chemical modification. The incorporation of bromine atoms at specific positions within the heterocyclic framework became a strategic approach for creating compounds with improved pharmacological properties. This approach was particularly successful in the development of kinase inhibitors, where brominated derivatives showed enhanced selectivity and potency.
| Year | Development | Significance |
|---|---|---|
| 1925 | Tschitschibabin method introduction | First systematic imidazopyridine synthesis |
| 1982 | Hand and Paudler catalyst-free synthesis | Improved synthetic efficiency |
| 2010s | Microwave-assisted synthesis | Enhanced reaction conditions |
| Recent | Brominated derivative focus | Enhanced biological activity |
The evolution of synthetic methodologies has been accompanied by advances in understanding the structure-activity relationships of imidazo[4,5-b]pyridine derivatives. Researchers have systematically explored the effects of different substituents on biological activity, leading to the identification of optimal substitution patterns for specific applications. The development of this compound represents the culmination of these efforts, combining strategic bromination with ester functionality to create a versatile synthetic intermediate.
Modern synthetic approaches to imidazo[4,5-b]pyridine derivatives employ a variety of strategies, including condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions. These methods have enabled the preparation of libraries of compounds for biological screening and have facilitated the identification of lead compounds for drug development. The synthesis of brominated derivatives like this compound has benefited from these advances, with current methods providing access to gram quantities of material for research applications.
Significance in Medicinal and Material Science Research
This compound has emerged as a compound of significant interest in medicinal chemistry research, primarily due to its structural relationship to bioactive imidazopyridine derivatives. The imidazo[4,5-b]pyridine scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives showing activity against a wide range of biological targets. The specific substitution pattern of this compound makes it particularly valuable as a synthetic intermediate for the preparation of more complex bioactive molecules.
In the field of kinase inhibition, imidazo[4,5-b]pyridine derivatives have shown remarkable success, with several compounds progressing to clinical development. The presence of the bromine substituent in this compound provides opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and aliphatic substituents. This synthetic versatility has made the compound a valuable building block for structure-activity relationship studies aimed at optimizing kinase selectivity and potency.
The anticancer activity of imidazo[4,5-b]pyridine derivatives has been extensively studied, with compounds showing activity against various cancer cell lines including breast and colon cancer. Research has demonstrated that derivatives of this structural class can exhibit significant cytotoxicity against cancer cells while maintaining selectivity over normal cells. The specific mechanism of action often involves inhibition of cyclin-dependent kinases, which are critical regulators of cell cycle progression. Compounds showing significant anticancer activity have revealed remarkable cyclin-dependent kinase 9 inhibitory potential, with some derivatives achieving nanomolar potency.
| Research Area | Application | Key Findings |
|---|---|---|
| Kinase Inhibition | Aurora kinase targeting | Nanomolar potency achieved |
| Cancer Research | Cell cycle regulation | Selective cytotoxicity demonstrated |
| Fluorescence | Metal ion detection | High selectivity for specific ions |
| Material Science | Optoelectronic devices | Enhanced photophysical properties |
In material science applications, imidazo[4,5-b]pyridine derivatives have found utility in the development of fluorescent materials and optoelectronic devices. The extended π-conjugation system of these compounds, combined with their ability to form stable complexes with metal ions, makes them attractive candidates for sensor applications. Different classes of imidazopyridine, including imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, and imidazo[4,5-b]pyridine, have shown versatile applications in various fields, particularly in imaging tools and metal ion detection.
The fluorescent properties of imidazopyridine derivatives arise from various mechanisms including excited state intramolecular proton transfer, photoinduced electron transfer, and intramolecular charge transfer. These properties have been exploited in the design of fluorescent probes for biological imaging and environmental monitoring. The specific substitution pattern of this compound provides opportunities for further functionalization to tune photophysical properties for specific applications.
The pharmaceutical potential of imidazo[4,5-b]pyridine derivatives extends beyond kinase inhibition to include antimicrobial, antioxidant, anti-inflammatory, antiviral, antiparasitic, and antihypertensive activities. This broad spectrum of biological activities reflects the versatility of the imidazopyridine scaffold and its ability to interact with diverse biological targets. The development of new derivatives continues to be an active area of research, with medicinal chemists exploring novel substitution patterns and functional groups to enhance activity and selectivity.
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRYYLVBAYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745293 | |
| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-22-4 | |
| Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation with Methyl Glyoxylate
A widely used method involves the reaction of 5-bromo-pyridine-2,3-diamine with methyl glyoxylate under acidic conditions. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbon, followed by dehydration to form the imidazole ring.
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Catalyst: p-Toluenesulfonic acid (PTSA)
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Temperature: 80–100°C
Mechanistic Insight:
Oxidative Cyclization
An alternative approach employs oxidative cyclization of 5-bromo-pyridine-2,3-diamine with α-keto esters. Ceric ammonium nitrate (CAN) in aqueous medium facilitates this transformation.
Key Parameters:
-
Oxidant: CAN (1.2 equiv)
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Solvent: Water/acetonitrile (1:1)
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pH: 6.5–7.5 (controlled with NaHCO3)
Advantages:
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Avoids harsh acidic conditions.
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Environmentally friendly due to aqueous solvent use.
Bromination Strategies
Use of Pre-Brominated Diamines
Starting with 5-bromo-pyridine-2,3-diamine streamlines synthesis by eliminating separate bromination steps. This method is favored in industrial settings for reduced purification burden.
Esterification and Functional Group Interconversion
The methyl ester at the 2-position is introduced via two primary routes:
Esterification of Carboxylic Acid Intermediates
Direct Use of Methyl Glyoxylate
As described in Section 1.1, methyl glyoxylate serves dual roles as both carbonyl source and ester provider, simplifying the synthesis.
Industrial-Scale Production Considerations
Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Cooling Efficiency | Ice baths | Jacketed reactors |
| Purification | Column chromatography | Crystallization |
| Typical Yield | 60–75% | 70–85% (optimized) |
Key Challenges:
Green Chemistry Approaches
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Solvent Recovery: DMF is distilled and reused, reducing waste.
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Catalyst Recycling: Immobilized PTSA on silica gel allows reuse for up to 5 cycles.
Analytical Characterization
Spectroscopic Confirmation
| Technique | Key Data Points |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, H-7), δ 3.94 (s, 3H, OCH3) |
| 13C NMR | δ 161.2 (C=O), δ 148.5 (C-Br) |
| MS | m/z 256.06 [M+H]+ |
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 75 | 99 | 12 | High |
| Oxidative Cyclization | 65 | 97 | 18 | Moderate |
| Post-Bromination | 80 | 98 | 15 | Low |
Trade-offs:
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Cyclocondensation offers the best balance of yield and cost.
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Oxidative methods are preferable for heat-sensitive intermediates.
Troubleshooting Common Issues
Low Yields in Cyclocondensation
Regioselectivity in Bromination
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Cause: Competing electrophilic attack at C-7.
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Buchwald-Hartwig and Suzuki cross-coupling reactions, which are useful for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF.
Cross-Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives, including methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, have been investigated for their anticancer properties. These compounds are known to inhibit various targets involved in cancer progression. For instance, they have shown promising activity against inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are critical in cancer cell survival and proliferation .
Anti-inflammatory Properties
Research indicates that imidazo[4,5-b]pyridine derivatives can modulate inflammatory pathways. This compound has been evaluated for its ability to inhibit inflammatory responses in conditions such as retinal ischemia and obesity-related inflammation. The compound demonstrated selective inhibition of inducible nitric oxide synthase (iNOS), a key player in inflammatory processes .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound involves various strategies that enhance yield and purity. Recent studies have focused on environmentally friendly methods that utilize green solvents and catalytic systems to facilitate the formation of this compound from simpler precursors. For example, one efficient method employs a tandem sequence involving nucleophilic aromatic substitution followed by heteroannulation to construct the imidazo[4,5-b]pyridine scaffold with minimal purification steps required .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Zhu et al. (2017) | Investigated the cytotoxic effects against breast cancer cell lines using imidazo[4,5-b]pyridine derivatives | Potential use as PARP inhibitors to enhance chemotherapy sensitivity |
| Li et al. (2023) | Evaluated anti-inflammatory effects in human retinal pigment epithelial cells | Application in retinal diseases and obesity-related conditions |
| Maiti et al. (2018) | Developed a green synthesis method for imidazo[4,5-b]pyridine derivatives | Improved efficiency and reduced environmental impact in pharmaceutical synthesis |
Pharmacological Potential
The pharmacological profile of this compound includes:
- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Action : Inhibits key inflammatory mediators, suggesting potential therapeutic applications in chronic inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate activity against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites . These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo vs. 6-Bromo Derivatives
Ester vs. Acetyl/Carbamate Substituents
- tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate : A tert-butyl carbamate group introduces bulkiness, which may hinder enzymatic degradation, extending biological half-life .
- 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one : The acetyl group at position 1 increases polarity, influencing solubility and protein-binding interactions .
Data Table: Comparative Analysis of Key Imidazo[4,5-b]Pyridine Derivatives
Research Findings and Implications
- Positional Effects : Bromine at position 5 (vs. 6) may confer distinct electronic properties, affecting reactivity and target selectivity. For example, 6-bromo derivatives exhibit stronger intermolecular hydrogen bonding due to lactam/acetyl groups .
- Functional Group Impact : Methyl esters (e.g., in the target compound) balance lipophilicity and metabolic stability, whereas acetyl groups enhance polarity but may reduce bioavailability .
- Synthetic Flexibility : The bromine atom in these compounds serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification for drug discovery .
Biological Activity
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound notable for its diverse biological activities, primarily due to the presence of the imidazo[4,5-b]pyridine core. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 256.06 g/mol
- CAS Number : 1257852-22-4
- LogP : 1.507 (indicating moderate lipophilicity)
The compound features a bromine atom at the 5-position of the imidazole ring and a carboxylate ester group at the 2-position, which enhances its potential for biological interactions and functionalization in medicinal chemistry .
Antimicrobial Properties
Research indicates that imidazo[4,5-b]pyridine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported around 3.12 to 12.5 µg/mL .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's structure allows it to interact effectively with COX-2, showing promising IC values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. Molecular docking studies suggest that the compound interacts with active sites of enzymes involved in disease pathways, potentially inhibiting their function. This mechanism is crucial for its application in drug development targeting cancer and infectious diseases .
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Bromination : Introduction of bromine at the 5-position can be achieved through electrophilic aromatic substitution.
- Esterification : The carboxylic acid group can be esterified using methyl alcohol under acidic conditions.
These methods allow for the generation of derivatives that enhance biological activity or modify pharmacokinetic properties .
Study on Antimicrobial Activity
In a recent study published in MDPI, this compound was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial properties with MIC values suggesting effective inhibition against both Gram-positive and Gram-negative bacteria. This positions the compound as a potential candidate for developing new antibacterial agents .
Evaluation of Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The findings revealed that this compound significantly reduced inflammation markers compared to control groups, supporting its therapeutic potential in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at position 5 | Versatile for nucleophilic substitution |
| Methyl 6-Methylimidazo[4,5-b]pyridine-2-carboxylate | Methyl group at position 6 | Enhanced lipophilicity |
| Methyl 7-Chloroimidazo[4,5-b]pyridine-2-carboxylate | Chlorine at position 7 | Different reactivity profiles |
| Methyl 5-Nitroimidazo[4,5-b]pyridine-2-carboxylate | Nitro group at position 5 | Increased electron-withdrawing properties |
This table illustrates how variations in substitution patterns can affect biological activity and reactivity profiles.
Q & A
Basic Question
- NMR Analysis: ¹H and ¹³C NMR can identify substituent positions. For instance, the bromine atom at the 5th position deshields adjacent protons, causing distinct splitting patterns (e.g., singlet for H-7 in related compounds) .
- X-ray Crystallography: Resolves ambiguities in regiochemistry. For example, in 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, crystallography confirmed planar geometry and hydrogen-bonded dimerization .
What computational strategies are effective for predicting reactivity and regioselectivity in functionalization reactions of this compound?
Advanced Question
- DFT Studies: Density Functional Theory (DFT) can model electron density distribution to predict sites for electrophilic substitution. For imidazo[4,5-b]pyridines, the C-5 position is more electrophilic due to electron-withdrawing effects of the adjacent nitrogen atoms .
- Mechanistic Insights: DFT simulations of methylation reactions (e.g., with methyl iodide) reveal transition-state energies that explain preferential N-methylation over C-methylation .
How do competing synthetic pathways lead to contradictory data on impurity profiles, and how can these be mitigated?
Advanced Question
Contradictions often arise from:
- Byproduct Formation: Phase-transfer catalysis () may generate dimeric impurities if stoichiometry is unbalanced, while oxidative methods () risk forming nitro byproducts.
- Solvent Effects: Polar solvents like DMF stabilize intermediates but can hydrolyze esters under basic conditions. Switching to acetonitrile or THF reduces hydrolysis .
Mitigation Strategies:
What strategies are effective for late-stage functionalization, such as introducing benzyl or aryl groups at the N-1 position?
Advanced Question
- Alkylation: React the free imidazo N-H with benzyl chloride in DMF using K₂CO₃ as a base. Tetra-n-butylammonium bromide (TBAB) enhances solubility of ionic intermediates, achieving >80% yield for N-benzyl derivatives .
- Buchwald-Hartwig Coupling: For aryl groups, employ Pd catalysts (e.g., Pd(OAc)₂) with Xantphos ligands and Cs₂CO₃ in toluene at 110°C. Monitor for debromination side reactions .
How do steric and electronic factors influence the biological activity of this compound derivatives?
Advanced Question
- Steric Effects: Bulky substituents at N-1 (e.g., benzyl groups) enhance binding to hydrophobic pockets in enzyme active sites, as seen in sedative analogs like Zolpidem .
- Electronic Effects: Electron-withdrawing groups (e.g., bromine at C-5) increase electrophilicity, improving interactions with nucleophilic residues in target proteins. SAR studies show that bromine substitution at C-5 improves IC₅₀ values by 10-fold compared to non-brominated analogs .
What analytical techniques are critical for resolving discrepancies in reported melting points or solubility data?
Advanced Question
- DSC/TGA: Differential Scanning Calorimetry (DSC) confirms melting points and detects polymorphs. For example, a reported mp of 215–217°C may vary due to hydrate formation .
- Hansen Solubility Parameters: Predict solubility in solvents like DMSO or ethanol. Experimental validation via saturation shake-flask method resolves inconsistencies in literature .
How can regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for C-5 bromine substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
